5-{3-[(4-Fluorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound features a polycyclic benzimidazole core fused with a pyridine ring (pyrido[1,2-a]benzimidazole scaffold) substituted with a 4-fluorophenylamino group, a 2-hydroxypropyl chain, a methyl group at position 3, and a carbonitrile moiety at position 2. The carbonitrile group is a common pharmacophore in agrochemicals and pharmaceuticals, often influencing metabolic stability and electronic properties .
Properties
IUPAC Name |
5-[3-(4-fluoroanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-14-10-21(29)27-20-5-3-2-4-19(20)26(22(27)18(14)11-24)13-17(28)12-25-16-8-6-15(23)7-9-16/h2-10,17,25,28H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKLTZJWJBADNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CNC4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Analogs with Modified Aromatic Substituents
Compound: 5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
- Structural Difference : Replaces the 4-fluorophenyl group with a 4-methylphenyl group.
- Impact: The methyl group is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing fluorine. This may alter binding affinity to targets sensitive to aromatic π-π interactions or charge transfer.
- Source : highlights this analog but lacks comparative activity data .
Carbonitrile-Containing Pesticides (Pyrazole Analogs)
Examples :
- Fipronil: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile.
- Ethiprole: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile.
| Feature | Target Compound | Fipronil/Ethiprole |
|---|---|---|
| Core Structure | Benzimidazole-pyrido fused ring | Pyrazole |
| Carbonitrile Position | Position 4 | Position 3 |
| Key Substituents | 4-Fluorophenylamino, hydroxypropyl | Halogenated phenyl, sulfinyl |
| Application | Likely pharmaceutical (unconfirmed) | Pesticides (GABA receptor antagonists) |
- The hydroxypropyl group may confer higher solubility compared to the hydrophobic sulfinyl groups in pesticides .
Fluorophenyl-Containing Pharmaceuticals
Example: Citalopram Related Compound B (1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile oxalate)
- Structural Differences: Isobenzofuran core vs. benzimidazole-pyrido; dimethylaminopropyl side chain vs. hydroxypropyl.
- Functional Comparison :
Pyrazole Carbonitriles with Varied Substituents
Examples from :
- 5-Amino-1-(4-iodophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile
| Feature | Target Compound | Pyrazole Analogs |
|---|---|---|
| Aromatic Substituent | 4-Fluorophenyl | Iodo/isopropylphenyl |
| Bioactivity | Unknown (structural complexity suggests drug-like properties) | Agrochemical or kinase inhibitor candidates |
- Analysis : Iodine’s bulkiness and isopropyl’s hydrophobicity in pyrazole analogs contrast with the fluorine’s compactness. The target compound’s fused benzimidazole system likely offers higher metabolic stability than smaller heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
